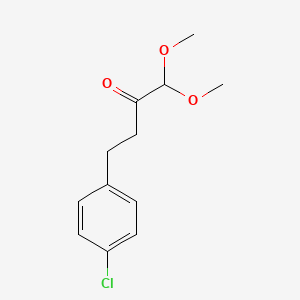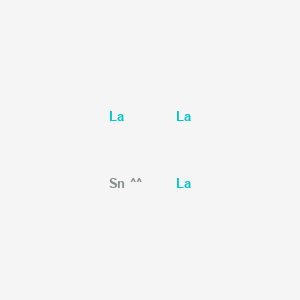
3-Benzylamino-7-chloro-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylamino-7-chloro-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. Benzotriazines are known for their diverse biological activities and are used in various scientific research fields. The compound’s structure consists of a benzotriazine ring substituted with a benzylamino group at the 3-position and a chlorine atom at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylamino-7-chloro-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. Another method includes the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation with copper (I) ions and oxygen, leading to the formation of the desired benzotriazine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylamino-7-chloro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinyl radicals.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzotriazines, amine derivatives, and benzotriazinyl radicals .
Scientific Research Applications
3-Benzylamino-7-chloro-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-Benzylamino-7-chloro-1,2,4-benzotriazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable radicals that interact with cellular components, leading to various biological effects. For example, the formation of benzotriazinyl radicals can induce cytotoxicity in hypoxic tumor cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
3-Amino-1,2,4-benzotriazine: Known for its anticancer properties.
3-Aryl-1,2,4-benzotriazine: Exhibits diverse biological activities.
3-Aroyl-1,2,4-benzotriazine: Used in medicinal chemistry for drug development
Uniqueness: 3-Benzylamino-7-chloro-1,2,4-benzotriazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and chlorine atom enhances its reactivity and potential for various applications compared to other benzotriazine derivatives.
Properties
CAS No. |
6298-44-8 |
|---|---|
Molecular Formula |
C14H11ClN4 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
N-benzyl-7-chloro-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C14H11ClN4/c15-11-6-7-12-13(8-11)18-19-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,19) |
InChI Key |
AIZHAMIKDJNSCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)




![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)


